molecular formula C19H15ClN4O5S B2781038 methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate CAS No. 1251633-43-8

methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate

Cat. No.: B2781038
CAS No.: 1251633-43-8
M. Wt: 446.86
InChI Key: RXMRLJNGVRBFCS-UHFFFAOYSA-N
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Description

methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furoate ester, a triazolo-pyridine moiety, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate involves multiple steps, typically starting with the preparation of the triazolo-pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is then introduced via nucleophilic substitution reactions. The final step involves the esterification of the furoate moiety. Industrial production methods may employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .

Chemical Reactions Analysis

methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate has several scientific research applications:

Properties

IUPAC Name

methyl 5-[[4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-28-19(25)17-8-6-15(29-17)10-24(14-4-2-13(20)3-5-14)30(26,27)16-7-9-18-22-21-12-23(18)11-16/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMRLJNGVRBFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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